(2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative.
Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced through a Knoevenagel condensation reaction between the benzodiazole derivative and an appropriate aldehyde or ketone in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, benzodiazole derivatives are often explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- (2E)-3-(4-Fluorophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
- (2E)-3-(4-Methylphenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-(4-Bromophenyl)-2-(1-ethyl-1H-1,3-benzodiazol-2-YL)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can participate in halogen bonding, which can enhance the binding affinity of the compound to its target.
Properties
Molecular Formula |
C18H14BrN3 |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H14BrN3/c1-2-22-17-6-4-3-5-16(17)21-18(22)14(12-20)11-13-7-9-15(19)10-8-13/h3-11H,2H2,1H3/b14-11+ |
InChI Key |
ZGJYQYZOHLUVGT-SDNWHVSQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)Br)/C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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